3-(N-Benzyl-N-methylamino)-1,2-propanediol
Overview
Description
The compound , due to its structural components, may exhibit properties and reactivities pertinent to its functional groups - the benzyl group, the methylamino group, and the propanediol backbone. Research on similar compounds, like 1,3-propanediol derivatives and benzylamine compounds, can provide insights into its synthesis, structural characteristics, and potential applications or reactions.
Synthesis Analysis
Although specific synthesis routes for "3-(N-Benzyl-N-methylamino)-1,2-propanediol" are not directly documented, related compounds such as 1,3-propanediol and 2,3-butanediol are typically synthesized through microbial fermentation or chemical routes from glycerol. These processes involve selective hydrogenolysis and catalytic conversion, suggesting that a similar approach might be applicable for the synthesis of the target compound by introducing the appropriate amine and benzyl groups at specific stages (Xiu & Zeng, 2008).
Molecular Structure Analysis
The molecular structure of such compounds plays a critical role in their reactivity and physical properties. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling are crucial for elucidating structural details. The presence of benzyl and methylamino groups attached to a propanediol backbone suggests interesting stereochemical considerations, potentially affecting the compound's interaction with biological molecules and catalysts.
Chemical Reactions and Properties
Compounds with similar functional groups are known to participate in a variety of chemical reactions, such as nucleophilic substitution, addition reactions, and could be involved in the formation of heterocyclic structures when reacted with suitable reagents. The reactivity can be significantly influenced by the presence of the amino group and its potential for forming bonds or acting as a leaving group.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and density of this compound can be inferred based on the properties of similar compounds. For instance, the presence of the hydroxyl and amino groups suggests that "3-(N-Benzyl-N-methylamino)-1,2-propanediol" would display moderate to high solubility in water and polar solvents due to potential hydrogen bonding (Ruy et al., 2020).
Scientific Research Applications
Synthesis and Chemical Transformation
- Experimental and Theoretical Studies : The compound and its derivatives, like 3-methylamino-3-phenyl-1,2-propanediol, are used in chemical reactions to produce 1,3-oxazines or 1,3-oxazolidines, under varying kinetic or thermodynamic conditions. These reactions are important for synthesizing specific chemical structures and have been studied both experimentally and theoretically (Hamdach et al., 2004).
Pharmaceutical and Medical Applications
- Antibiotic Synthesis : Derivatives of this compound, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, have been utilized in the synthesis of antibiotics like PF-00951966, effective against respiratory tract infections (Lall et al., 2012).
- Neuroleptic Activity : Certain benzamides derived from similar compounds have shown potential as neuroleptics, inhibiting stereotyped behavior in rats, suggesting their applicability in treating psychosis (Iwanami et al., 1981).
Biotechnological Production
- 1,3-Propanediol Production : The biotechnological production of 1,3-propanediol, a valuable chemical in cosmetics, foods, and medicines, has been achieved using genetically engineered microorganisms. These advancements offer environmentally friendly and economically viable alternatives (Yang et al., 2018).
Catalysis and Material Science
- Catalytic Applications : This compound and its derivatives have been used in catalytic processes. For example, they have been involved in ruthenium-catalyzed hydrohydroxyalkylation, leading to the formation of complex organic structures such as spiro- and α-methylene-γ-butyrolactones (McInturff et al., 2013).
Green Chemistry
- Deep Eutectic Solvent Design : A chiral derivative, 3-amino-1,2-propanediol, has been used to design a new deep eutectic solvent, demonstrating potential use in organolithium chemistry as a green alternative to traditional solvents (Antenucci et al., 2022).
Industrial Chemistry
- Hydrogenation Processes : The hydrogenation of dimethyl malonate to 1,3-propanediol, a key monomer for polytrimethylene-terephthalate production, can be catalyzed by Cu/SiO2 using derivatives of this compound. This represents an alternative method for producing 1,3-propanediol from renewable resources (Zheng et al., 2017).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
3-[benzyl(methyl)amino]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPHYOVGIFFHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975691 | |
Record name | 3-[Benzyl(methyl)amino]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Benzyl-N-methylamino)-1,2-propanediol | |
CAS RN |
60278-98-0 | |
Record name | 3-[Methyl(phenylmethyl)amino]-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60278-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(N-Benzyl-N-methylamino)propane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060278980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[Benzyl(methyl)amino]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-benzyl-N-methylamino)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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